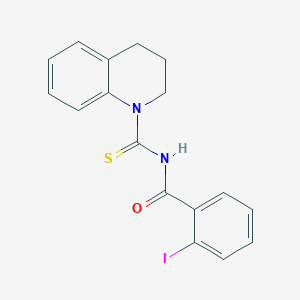![molecular formula C20H16N2O2S B320862 N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-(4-hydroxyphenyl)thiourea](/img/structure/B320862.png)
N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-(4-hydroxyphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-(4-hydroxyphenyl)thiourea is a chemical compound with the molecular formula C20H16N2O2S and a molecular weight of 348.4 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-(4-hydroxyphenyl)thiourea typically involves the reaction of 4-hydroxyaniline with biphenyl-4-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-(4-hydroxyphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-(4-hydroxyphenyl)thiourea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other functional compounds.
Mechanism of Action
The mechanism of action of N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-(4-hydroxyphenyl)thiourea involves its interaction with specific molecular targets. For example, it has been shown to inhibit carbonic anhydrases, which are enzymes involved in the regulation of pH and ion balance in biological systems. The compound binds to the active site of the enzyme, blocking its activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[(4-sulfamoylphenyl)carbamothioyl]biphenyl-4-carboxamide
- N-[(4-hydroxybutyl)(3-methoxyphenyl)carbamothioyl]biphenyl-4-carboxamide
Uniqueness
Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H16N2O2S |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-[(4-hydroxyphenyl)carbamothioyl]-4-phenylbenzamide |
InChI |
InChI=1S/C20H16N2O2S/c23-18-12-10-17(11-13-18)21-20(25)22-19(24)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13,23H,(H2,21,22,24,25) |
InChI Key |
DHWMOAIAKQCTOK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(=S)NC3=CC=C(C=C3)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(=S)NC3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({4-[acetyl(methyl)amino]phenyl}carbamothioyl)-3-iodo-4-methoxybenzamide](/img/structure/B320779.png)

![2-iodo-N-[(4-methylpiperidin-1-yl)carbothioyl]benzamide](/img/structure/B320786.png)
![N-(4-chlorobenzoyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B320788.png)
![N-(4-chlorobenzoyl)-N'-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}thiourea](/img/structure/B320789.png)
![4-chloro-N-[(4-cyanophenyl)carbamothioyl]benzamide](/img/structure/B320792.png)
![4-chloro-N-[(4-phenoxyphenyl)carbamothioyl]benzamide](/img/structure/B320793.png)
![N-({4-[acetyl(methyl)amino]phenyl}carbamothioyl)-4-chlorobenzamide](/img/structure/B320794.png)
![N-({[4-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)-3-phenylpropanamide](/img/structure/B320795.png)
![2-({[(3-Phenylpropanoyl)amino]carbothioyl}amino)benzamide](/img/structure/B320797.png)
![ethyl 4-({[(3-phenylpropanoyl)amino]carbothioyl}amino)benzoate](/img/structure/B320799.png)
![N-[(4-methoxyphenyl)carbamothioyl]-3-phenylpropanamide](/img/structure/B320800.png)
![N-({4-[benzyl(methyl)sulfamoyl]phenyl}carbamothioyl)-4-chlorobenzamide](/img/structure/B320801.png)
![2-({[(4-Chlorobenzoyl)amino]carbothioyl}amino)-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B320802.png)
